molecular formula C11H18BrNO2 B13017543 tert-butyl (1S,3R,5S)-3-(bromomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

tert-butyl (1S,3R,5S)-3-(bromomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13017543
M. Wt: 276.17 g/mol
InChI Key: MBVGCPYCPWCIAS-HLTSFMKQSA-N
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Description

Tert-butyl (1S,3R,5S)-3-(bromomethyl)-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromomethyl group and a tert-butyl ester group

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl (1S,3R,5S)-3-(bromomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1

InChI Key

MBVGCPYCPWCIAS-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C[C@H]2[C@@H]1C2)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3R,5S)-3-(bromomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction.

    Introduction of the bromomethyl group: The bromomethyl group is introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,3R,5S)-3-(bromomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Tert-butyl (1S,3R,5S)-3-(bromomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1S,3R,5S)-3-(bromomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bicyclic structure may also play a role in its binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1S,3R,5S)-3-(bromomethyl)-2-azabicyclo[310]hexane-2-carboxylate is unique due to its specific stereochemistry and the presence of both a bromomethyl group and a tert-butyl ester group

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